4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Description
4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl (CF₃) group at the 5-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic and steric effects of its substituents . The CF₃ group enhances lipophilicity and metabolic stability, while bromine facilitates cross-coupling reactions, making it valuable in constructing complex molecules .
Properties
IUPAC Name |
4-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZXOJPIYARMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target the respiratory system.
Mode of Action
It’s worth noting that compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate in palladium-catalyzed α-arylation reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been noted to cause skin and eye irritation, and respiratory irritation, indicating its potential impact on cellular health. Additionally, it may interfere with normal cellular processes, leading to altered gene expression and metabolic disruptions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. The compound’s ability to form covalent bonds with enzyme active sites is a key aspect of its mechanism of action. This binding can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Thermal decomposition of the compound can lead to the release of irritating gases and vapors, which may have long-term impacts on cellular health. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant cellular changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause severe skin and eye irritation, as well as respiratory issues. These findings highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different tissues. Proper distribution is necessary for the compound to exert its intended biochemical effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
Biological Activity
4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C7H5BrF3NO. This compound has garnered attention in various fields, including medicinal chemistry and agrochemical development, due to its potential biological activities and applications.
The compound is recognized for its distinctive chemical behavior, influenced by the positioning of the bromine and trifluoromethyl groups on the pyridine ring. This arrangement affects its reactivity and physical properties, making it valuable in organic synthesis. Several methods exist for synthesizing this compound, often involving reactions that utilize common reagents like lithium aluminum hydride for reduction and hydrogen peroxide for oxidation.
Related Compounds
Research on structurally similar compounds indicates significant biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Methoxy-4-(trifluoromethyl)pyridine | C7H6F3NO | Antimicrobial activity |
| 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | C7H5BrF3NO | Potential anticancer activity |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | Enzyme inhibition studies |
| 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | Investigated for pharmacological properties |
The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, which can lead to improved biological activity.
Case Studies and Research Findings
- Agrochemical Applications : Trifluoromethyl-substituted pyridines have been utilized in developing over 20 new agrochemicals that have acquired ISO common names. These compounds are essential in pest control due to their effectiveness against various agricultural pests.
- Pharmaceutical Development : A study on related trifluoromethyl-pyrimidinediones revealed that these compounds could inhibit branched-chain amino acid transaminases (BCATs), critical enzymes in cancer metabolism. Although not directly involving this compound, it highlights the potential of trifluoromethyl derivatives in therapeutic applications .
- Synthetic Pathways : The synthesis of pyridine derivatives through palladium-catalyzed reactions has shown promising results in producing compounds with notable biological activities, including anti-thrombolytic effects and antimicrobial properties against strains like Escherichia coli .
Comparison with Similar Compounds
Substituent Effects and Reactivity
The compound’s unique substituent arrangement distinguishes it from analogs. Key comparisons include:
- Bromine Position : Bromine at the 4-position (as in the target) is favorable for regioselective coupling reactions compared to 5-bromo isomers (e.g., 5-Bromo-2-methoxy-4-methylpyridine), which may exhibit steric hindrance .
- Trifluoromethyl vs. Fluorine : The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to fluorine-substituted analogs (e.g., 4-Bromo-5-fluoro-2-methoxypyridine), enhancing stability in biological systems .
- Methoxy Group : The 2-methoxy group in the target compound donates electron density via resonance, contrasting with 3-methoxy analogs (e.g., 4-Bromo-3-methoxypyridine hydrochloride), which exhibit weaker directing effects in electrophilic substitutions .
Key Research Findings
- Electronic Effects: The CF₃ group at the 5-position induces strong electron-withdrawing effects, reducing the pyridine ring’s basicity compared to non-CF₃ analogs (e.g., 4-Bromo-2-methoxypyridine) .
- Steric Considerations : The 2-methoxy and 5-CF₃ groups create steric hindrance, limiting nucleophilic attack at the 3- and 4-positions, a contrast to less hindered analogs like 4-Bromo-2-chloro-5-methoxypyridine .
- Thermal Stability: TFMP derivatives generally exhibit higher thermal stability than non-fluorinated pyridines due to strong C-F bonds, a property critical in high-temperature reactions .
Preparation Methods
Preparation Methods of 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine
One primary synthetic route involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine to yield the corresponding brominated product at the 5-position, which corresponds structurally to this compound (noting pyridine numbering differences).
Reaction Scheme and Conditions
- Starting Material: 2-methoxy-3-(trifluoromethyl)pyridine
- Brominating Agent: 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
- Acid Catalyst: Trifluoroacetic acid (TFA)
- Temperature: Room temperature (~20°C)
- Duration: 18 hours
- Atmosphere: Inert (argon)
- Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate and n-heptane, purification by silica gel chromatography
Experimental Details
- 20.0 g (113 mmol) of 2-methoxy-3-(trifluoromethyl)pyridine was reacted with 43.6 g (152 mmol) of the brominating agent in 80 mL of TFA.
- After stirring for 18 hours under argon, TFA was removed under vacuum at 45°C.
- The residue was suspended in tert-butyl methyl ether to precipitate impurities, followed by filtration.
- The filtrate was concentrated and subjected to column chromatography with a heptane/ethyl acetate gradient (100/0 to 90/10).
- Final purification involved filtering through a sodium bicarbonate plug.
- Yield: Approximately 74% of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine was obtained.
| Parameter | Details |
|---|---|
| Brominating agent | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione |
| Acid | Trifluoroacetic acid (TFA) |
| Temperature | 20 °C |
| Reaction time | 18 hours |
| Atmosphere | Argon (inert) |
| Workup solvents | tert-butyl methyl ether, ethyl acetate, n-heptane |
| Purification method | Silica gel chromatography |
| Yield | 74% |
This method is notable for its mild conditions and relatively high yield, making it suitable for scale-up.
Alternative Approaches: Halogenation and Trifluoromethylation Strategies
While direct bromination of methoxy-trifluoromethylpyridine derivatives is a common approach, other synthetic strategies involve:
- Stepwise introduction of trifluoromethyl and bromine groups via selective halogenation and nucleophilic substitution.
- Fluorination and chlorination of methylpyridine derivatives followed by functional group transformations to install methoxy and bromo substituents.
For example, vapor-phase catalytic fluorination of methylpyridines can produce trifluoromethylpyridines with subsequent chlorination to form chloro-trifluoromethylpyridines, which can be further converted to bromo derivatives through halogen exchange reactions.
Research Findings and Analysis
Reaction Selectivity and Yield
- The bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in TFA shows high regioselectivity for the 5-position bromination on the pyridine ring bearing methoxy and trifluoromethyl substituents.
- The inert atmosphere prevents side reactions such as oxidation or polymerization.
- The use of TFA facilitates electrophilic bromination by activating the pyridine ring.
- The overall yield of 74% is considered efficient for such halogenation reactions on heteroaromatic substrates.
Purification Techniques
- Multiple solvent extractions and precipitation steps help remove impurities and unreacted starting materials.
- Silica gel chromatography with a heptane/ethyl acetate gradient is effective for isolating the pure brominated product.
- Neutralization with sodium bicarbonate ensures removal of residual acidic components.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Bromination | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, TFA, 20°C, 18 h, argon | Electrophilic bromination at 5-position of pyridine ring |
| 2. Acid Removal | Vacuum evaporation (50 mbar, 45°C) | Removal of trifluoroacetic acid |
| 3. Precipitation | tert-butyl methyl ether | Removal of insoluble impurities |
| 4. Extraction | Ethyl acetate, n-heptane | Isolation of product in organic phase |
| 5. Purification | Silica gel chromatography (heptane/ethyl acetate gradient) | Isolation of pure this compound |
| 6. Neutralization | Sodium bicarbonate plug filtration | Removal of residual acid and purification |
| Yield | 74% |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination . Methoxy group introduction often employs nucleophilic substitution with sodium methoxide, requiring anhydrous conditions to prevent hydrolysis. The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Kumada or Suzuki coupling) using palladium catalysts, where ligand choice (e.g., XPhos) critically affects regioselectivity . Yield optimization requires monitoring reaction kinetics and intermediates via TLC or HPLC.
Q. How can researchers purify this compound, and what challenges arise due to its substituents?
- Methodological Answer : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. The bromo and trifluoromethyl groups increase hydrophobicity, necessitating higher polarity solvents for elution. Recrystallization from ethanol/water mixtures can improve purity, but the methoxy group’s sensitivity to acidic conditions requires neutral pH during purification. LC-MS or NMR (¹H/¹³C) is essential to confirm absence of dehalogenation byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H NMR : The methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution. The trifluoromethyl group causes deshielding of adjacent protons .
- ¹³C NMR : The CF₃ carbon resonates at ~δ 120–125 ppm (quartet, J ≈ 270 Hz due to ¹JCF coupling) .
- X-ray Crystallography : SHELX software is widely used for structure refinement. The bromine atom’s heavy atom effect aids in phasing, but disorder in the trifluoromethyl group may require constrained refinement .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The bromine at the 4-position is highly reactive in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, the trifluoromethyl group can deactivate the pyridine ring, necessitating elevated temperatures (80–100°C) and strong bases (e.g., Cs₂CO₃). Methoxy groups may undergo demethylation under harsh conditions, so protecting groups (e.g., SEM) are recommended for multi-step syntheses .
Advanced Questions
Q. How do electronic effects of substituents (Br, OMe, CF₃) influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The trifluoromethyl group is a strong electron-withdrawing meta-director, while the methoxy group is an electron-donating ortho/para-director. Computational studies (DFT) reveal competing directing effects: in nitration, the CF₃ group dominates, directing incoming electrophiles to the meta position relative to itself. Experimental validation via isotopic labeling (¹⁵N NMR) or kinetic isotope effects (KIE) can resolve contradictory regioselectivity reports .
Q. What computational methods are used to predict the compound’s bioavailability or binding affinity in drug discovery?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations assess interactions with biological targets. The trifluoromethyl group’s hydrophobicity and electrostatic potential are modeled using force fields like AMBER. QSAR studies correlate substituent electronic parameters (Hammett σ) with activity, but discrepancies may arise from solvent effects (e.g., DMSO vs. water) .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting ¹H NMR shifts)?
- Methodological Answer : Contradictions often stem from solvent or concentration effects. For example, DMSO-d₆ induces shifts in aromatic protons due to hydrogen bonding. Standardized protocols (e.g., 1 mg/mL in CDCl₃) and referencing to internal standards (TMS) improve reproducibility. 2D NMR (COSY, HSQC) clarifies ambiguous assignments, particularly for overlapping signals near δ 7.0–8.0 ppm .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer : Degradation via hydrolysis (methoxy group) or light-induced bromine loss is minimized by storing under inert gas (Ar) in amber vials at −20°C. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation pathways. Addition of radical scavengers (BHT) can suppress autoxidation of the CF₃ group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
